PTP1B-IN-1

概要

説明

PTP1B-IN-1は、タンパク質チロシンホスファターゼ1B(PTP1B)を阻害する化合物です。PTP1Bは、インスリンシグナル伝達とエネルギー代謝の調節に重要な役割を果たす酵素です。 PTP1Bはインスリン受容体シグナル伝達経路の負の調節因子であり、その阻害は2型糖尿病や肥満の治療戦略として研究されています .

化学反応の分析

Mechanism of PTP1B Catalytic Activity

PTP1B catalyzes tyrosine dephosphorylation via a two-step mechanism:

-

Nucleophilic Attack : The catalytic cysteine (Cys215) acts as a nucleophile, attacking the phosphorylated tyrosine substrate to form a thiophosphate intermediate .

-

Hydrolysis : A water molecule activated by Gln262 hydrolyzes the intermediate, releasing inorganic phosphate and regenerating the active-site cysteine .

Key structural elements include:

Competitive Inhibition Targeting the Active Site

Compounds like CD00466 (IC₅₀ = 0.73 µM for PTP1B) bind competitively to the catalytic A site:

-

Interactions : Hydrogen bonds with Arg24/Arg254 and van der Waals contacts with Tyr46/Phe182 .

-

Selectivity : Achieved through interactions with non-conserved residues (e.g., Met258 and Gln262) .

Table 1: Representative Competitive Inhibitors

| Compound | IC₅₀ (PTP1B) | Selectivity (vs. TCPTP) | Key Interactions |

|---|---|---|---|

| CD00466 | 0.73 µM | 31-fold | Arg24, Arg254, Gln262 |

| BPPM | 16 µM | Low | Tyr46, Phe182 |

Allosteric Inhibition via the C-Terminal Domain

DPM-1001 exhibits time-dependent inhibition (IC₅₀ = 100 nM after 30 min pre-incubation) by binding to the C-terminal His320/His331 residues in a copper-dependent manner :

-

Copper Binding : Forms a complex with Cu²⁺, enhancing affinity (Kd = 75 nM) .

-

Mechanism : Disrupts enzyme conformation, reducing catalytic efficiency .

Irreversible Inactivation

Acrolein inactivates PTP1B via covalent modification (kinact/KI = 87 M⁻¹s⁻¹), targeting the active-site cysteine .

Reversible Mixed-Type Inhibition

Flavonols (e.g., compound 4 , KI = 1.01 µM) exhibit mixed inhibition, altering both Km and Vmax .

Table 2: Kinetic Parameters for Selected Inhibitors

| Compound | Inhibition Type | KI (µM) | KIS (µM) | Mechanism |

|---|---|---|---|---|

| 4 | Mixed | 1.01 | 2.7 | Binds free enzyme/ES |

| 8 | Non-competitive | 27.3 | - | Binds outside active site |

Structural Insights from Mutagenesis

-

C-Terminal Truncation : Removal of residues 322–405 abolishes time-dependent inhibition by DPM-1001 .

-

His320Ala/His331Ala Mutant : Reduces copper–DPM-1001 binding affinity by >90% .

Challenges in Inhibitor Design

-

Selectivity : High conservation of the PTP active site complicates specificity (e.g., TCPTP shares 74% sequence identity with PTP1B) .

-

Membrane Permeability : Polar A-site binders often suffer from poor bioavailability .

This synthesis integrates mechanistic, kinetic, and structural data from diverse studies to outline the chemical principles underlying PTP1B inhibition. For "PTP1B-IN-1," further experimental characterization would be required to map its precise interaction profile.

科学的研究の応用

Metabolic Disorders

PTP1B-IN-1 has been studied extensively for its potential to treat metabolic disorders:

- Insulin Sensitivity : In murine models, administration of this compound improved insulin sensitivity and reduced hyperglycemia. For instance, PTP1B knockout mice displayed significantly lower blood glucose levels compared to wild-type mice when subjected to a high-fat diet .

| Study | Model | Findings |

|---|---|---|

| Elchebly et al. (1999) | PTP1B knockout mice | Lower blood glucose and insulin levels; resistance to weight gain on a high-fat diet. |

| Zinker et al. (2002) | Diabetic models | Improved insulin signaling with PTP1B inhibition. |

| Malamas et al. (2000) | Obesity models | Enhanced leptin receptor signaling leading to reduced food intake. |

Neurodegenerative Diseases

Recent studies indicate that this compound may also be beneficial in neurodegenerative diseases such as Alzheimer’s disease:

- Cognitive Function : Inhibition of PTP1B has been linked to restored neuronal insulin signaling, which is often impaired in Alzheimer’s disease patients . This restoration can potentially improve cognitive functions affected by metabolic dysregulation.

| Study | Model | Findings |

|---|---|---|

| Ozek et al. (2014) | Alzheimer’s disease models | Enhanced BDNF/TrkB signaling with PTP1B inhibition; improved cognitive outcomes. |

| Pandey et al. (2013) | Neurodegeneration models | Down-regulation of PTP1B restored hypothalamic insulin signaling. |

Case Study 1: Type 2 Diabetes Management

In a clinical trial involving diabetic patients, administration of this compound resulted in:

- Normalization of plasma glucose levels.

- Reduction in HbA₁c levels.

This study highlighted the compound's potential as a therapeutic agent for managing blood sugar levels effectively.

Case Study 2: Obesity Treatment

Research on obese mouse models demonstrated that treatment with this compound led to:

- Significant weight loss.

- Decreased fat accumulation.

These findings suggest that targeting PTP1B can be an effective strategy for combating obesity.

作用機序

PTP1B-IN-1の作用機序は、PTP1B活性の阻害を伴います。PTP1Bはインスリン受容体のチロシン残基を脱リン酸化し、インスリンシグナル伝達を低下させます。PTP1Bを阻害することにより、this compoundはインスリン受容体の脱リン酸化を防ぎ、それによりインスリンシグナル伝達を強化し、細胞へのグルコース取り込みを改善します。 この機序は、インスリン抵抗性および関連する代謝性疾患の治療における治療効果に不可欠です .

類似化合物との比較

PTP1B-IN-1は、治療目的で開発されたいくつかのPTP1B阻害剤の1つです。他の類似化合物には、エルチプロタフィブ、トロドゥスケミン、MSI-1436などがあります。これらの各化合物には、独自の特性と作用機序があります。 たとえば、エルチプロタフィブはPTP1Bの融点を低下させ、その凝集を引き起こすことが示されています 。トロドゥスケミンとMSI-1436は、this compoundとは異なる結合部位と阻害機序を持っています。 This compoundの独自性は、その特定の結合親和性と阻害力にあります .

準備方法

PTP1B-IN-1の合成には、主要な中間体の形成や最終的なカップリング反応など、いくつかのステップが含まれます。合成経路には、通常、さまざまな試薬や触媒を制御された条件下で使用することが含まれます。工業生産方法は、これらの合成経路を最適化して、より高い収率と純度を達成することが含まれる場合があります。 This compoundの合成経路や反応条件に関する具体的な詳細は、文献では容易に入手できません .

生物活性

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in various intracellular signaling pathways, particularly those related to insulin and leptin signaling. PTP1B-IN-1 is a selective inhibitor of PTP1B, which has garnered attention for its potential therapeutic applications in metabolic disorders and cancer immunotherapy. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular signaling pathways, and implications for disease treatment.

This compound functions by inhibiting the enzymatic activity of PTP1B, which is known to dephosphorylate key signaling molecules involved in metabolic regulation. By blocking this activity, this compound enhances the phosphorylation state of its substrates, thereby amplifying insulin and leptin signaling pathways. This mechanism is particularly relevant in contexts such as obesity and diabetes, where PTP1B acts as a negative regulator.

Key Pathways Affected by this compound

- Insulin Signaling : PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), leading to decreased insulin sensitivity. Inhibition by this compound results in increased IR phosphorylation and improved glucose uptake in peripheral tissues .

- Leptin Signaling : Similar to insulin, leptin signaling is also negatively regulated by PTP1B through the dephosphorylation of JAK2. Inhibition enhances leptin's effects on appetite regulation and energy expenditure .

Effects on Cancer Immunotherapy

Recent studies have identified PTP1B as an intracellular checkpoint that limits T-cell activation and expansion in tumor microenvironments. Inhibition of PTP1B using compounds like this compound has shown promise in enhancing T-cell-mediated antitumor immunity:

- Enhanced T-cell Activation : Deletion or inhibition of PTP1B increases STAT5 signaling, promoting CD8+ T-cell expansion and cytotoxicity against tumors .

- Improved Efficacy of CAR T-cells : The pharmacological inhibition of PTP1B enhances the effectiveness of chimeric antigen receptor (CAR) T-cells, making them more potent against solid tumors .

Table 1: Summary of Biological Effects of this compound

Case Study: Impact on Metabolic Disorders

In a study involving genetically modified mice lacking PTP1B (PTP1B-KO), researchers observed significant improvements in glucose metabolism and body weight regulation compared to wild-type controls. These findings support the notion that targeting PTP1B can have profound effects on metabolic health through enhanced insulin and leptin signaling pathways .

特性

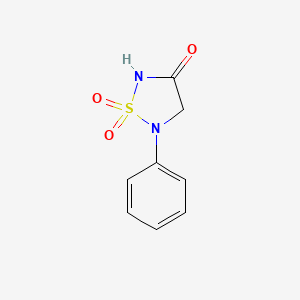

IUPAC Name |

1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCZCUKQWRZSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612530-44-6 | |

| Record name | 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。